molecular formula C11H14N2O2 B1522208 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210001-75-4

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B1522208
CAS No.: 1210001-75-4
M. Wt: 206.24 g/mol
InChI Key: NOQQJKCCOAPYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is a powder that is stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 . This indicates that the compound contains a five-membered oxazolidinone ring with a phenyl group and an aminoethyl group attached.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

Oxazolidin-2-one derivatives have been extensively applied as chiral auxiliaries in asymmetric synthesis. For instance, the 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one, derived from d-phenylglycine, has shown efficacy in stereoselective conjugate additions, demonstrating its utility in the asymmetric synthesis of antifungal and antibacterial compounds such as (−)-Aplysillamide B (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).

Synthetic Approaches and Applications

The oxazolidin-2-one ring is a favored scaffold in synthetic organic chemistry due to its versatility in creating stereochemically complex structures. This nucleus serves not only as a key element in synthetic strategies but also finds applications in medicinal chemistry, highlighted by the development of drugs like Linezolid, an oxazolidin-2-one-based antibacterial agent (Zappia, G., Gács-baitz, E., D. Monache, G., Misiti, D., Nevola, L., & Botta, B., 2007).

Antibacterial Agents and Mechanism of Action

Research has identified novel oxazolidinone derivatives with potent antibacterial activity and improved safety profiles. These findings underscore the potential of oxazolidin-2-one derivatives in addressing resistant bacterial infections while mitigating adverse effects associated with older compounds (Gordeev, M., & Yuan, Zhengyu, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Mechanism of Action

Mode of Action

The compound interacts with its target through a yet-to-be-identified mechanism The oxazolidinone ring and the phenyl group likely play crucial roles The oxazolidinone moiety could participate in hydrogen bonding or other interactions, influencing the target’s function. Meanwhile, the phenyl group might contribute to lipophilicity and receptor binding .

Pharmacokinetics

Result of Action

The molecular and cellular effects of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one are still under investigation For instance, compound 4e displayed significant inhibitory activity against HL-60 and HeLa cells, leading to S-phase arrest and apoptosis. The exact cellular pathways involved remain to be determined .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding its environmental behavior are lacking .

Properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQQJKCCOAPYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.